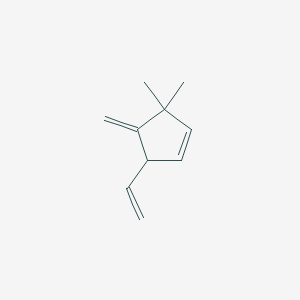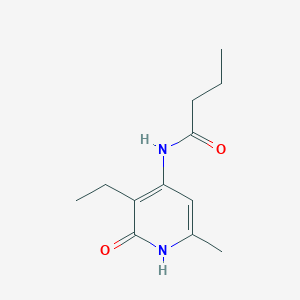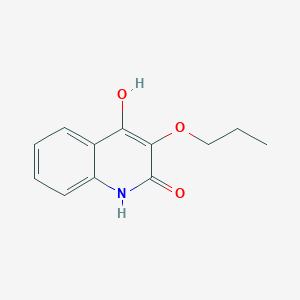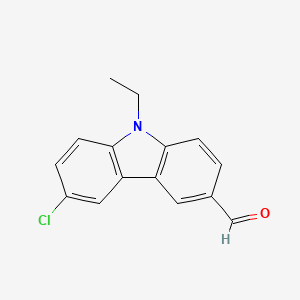
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is an organic compound with a unique structure characterized by a cyclopentene ring with multiple substituents. This compound is part of the cycloalkenes family, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene can be achieved through various organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the ethenyl and methylidene groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the addition of substituents to the cyclopentene ring under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the compound into a saturated cyclopentane derivative.
Substitution: Halogenation can introduce halogen atoms into the compound, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂).
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Mechanism of Action
The mechanism of action of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene involves its reactive double bonds, which can participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simpler cycloalkene with a single double bond.
3,3-Dimethylcyclopentene: Similar structure but lacks the ethenyl and methylidene groups.
4-Methylidenecyclopentene: Contains the methylidene group but not the ethenyl group.
Uniqueness
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is unique due to its combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethenyl and methylidene groups makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
89454-78-4 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-ethenyl-3,3-dimethyl-4-methylidenecyclopentene |
InChI |
InChI=1S/C10H14/c1-5-9-6-7-10(3,4)8(9)2/h5-7,9H,1-2H2,3-4H3 |
InChI Key |
XSZIORDITQKNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C1=C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)


![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)



![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)

![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
